molecular formula C14H13ClN2O2 B1185933 N-(2-chlorophenyl)-2-ethoxynicotinamide

N-(2-chlorophenyl)-2-ethoxynicotinamide

Cat. No.: B1185933
M. Wt: 276.72
InChI Key: ANPIDWQCBWZYCH-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-ethoxynicotinamide is a substituted nicotinamide derivative characterized by a 2-ethoxy group on the pyridine ring and a 2-chlorophenyl moiety attached via an amide linkage.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72

IUPAC Name

N-(2-chlorophenyl)-2-ethoxypyridine-3-carboxamide

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-14-10(6-5-9-16-14)13(18)17-12-8-4-3-7-11(12)15/h3-9H,2H2,1H3,(H,17,18)

InChI Key

ANPIDWQCBWZYCH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Compound Name Substituents (Pyridine/Amide) Molecular Weight Key Functional Groups Notable Properties
This compound 2-ethoxy, 2-chlorophenyl ~262.69* Ethoxy, Chloro Moderate lipophilicity
2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide 3-chloro-2-methylphenyl 262.69 Chloro, Methyl Steric bulk, electron withdrawal
N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide 2-hydroxy, 3-chloro-2-methylphenyl 262.65 Hydroxyl, Chloro Enhanced hydrogen bonding
2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide 2-hydroxyethyl-N-methyl 214.65 Hydroxyethyl, Methyl High polarity, solubility

*Estimated based on analogs in .

Physicochemical Properties

  • Melting Points :

    • Analogs with aryl/chloro substituents (e.g., T103, T105 in ) exhibit higher melting points (156–167°C) due to stronger intermolecular interactions (e.g., π-π stacking, halogen bonds) .
    • Hydroxyethyl or methoxy substituents (e.g., T106, T104 in ) lower melting points (123–144°C), correlating with reduced crystallinity .
  • 35Cl NQR Frequencies :

    • Alkyl side chains (e.g., acetamide derivatives) lower 35Cl NQR frequencies, while aryl/chloroalkyl groups increase them. The ethoxy group in the target compound likely induces moderate frequency shifts compared to acetamide analogs .

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